N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-[3-(Acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic quinazolinone derivative characterized by a butanamide linker connecting a 3-(acetylamino)phenyl group to a 2-hydroxy-4-oxoquinazolin-3(4H)-yl moiety.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13(25)21-14-6-4-7-15(12-14)22-18(26)10-5-11-24-19(27)16-8-2-3-9-17(16)23-20(24)28/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVVOYOIONMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One efficient method involves the use of enantiopure chiral reagents to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow chemistry to enhance yield and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays, indicating its usefulness in studying cellular processes and interactions. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its quinazolinone core is known for its pharmacological properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for other valuable chemicals. Its versatility and reactivity make it a useful component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Structural Analogues with Anti-inflammatory Activity
Compound 1: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- Structure: Retains the quinazolinone core but substitutes the butanamide linker with a simpler acetamide group. The phenyl group at position 2 and ethylamino side chain differentiate it from the target compound.
- Activity: Demonstrated anti-inflammatory activity 15–20% stronger than diclofenac in rodent models.
- SAR Insight: The ethylamino group enhances activity compared to bulkier substituents, suggesting that smaller side chains optimize receptor interaction.
Target Compound :
- Hypothesized Activity: The butanamide linker may improve bioavailability compared to acetamide-based analogues due to increased flexibility and hydrophobicity. The 3-(acetylamino)phenyl group could enhance target specificity for inflammatory mediators like prostaglandin synthases.
Quinazolinone Derivatives with Varied Substitutents
Compound 2 : 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS 920423-09-2)
- Structure: Replaces the 3-(acetylamino)phenyl group with an indol-5-yl moiety.
- Properties :
- SAR Insight : The indole group may confer affinity for serotonin or kinase receptors, diverging from the anti-inflammatory focus of phenyl-substituted analogues.
Target Compound :
Complex Butanamide Derivatives (Peptide-like Analogues)
Compounds 3a–c : (R/S)-N-[(Stereo-specific dipeptide backbones)-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamides
- Structure: Feature stereospecific dipeptide backbones with dimethylphenoxy and tetrahydro-pyrimidinyl groups .
- Activity : These compounds are likely protease inhibitors or antimicrobial agents, given their structural resemblance to peptidomimetic drugs.
- Comparison : The target compound’s simpler architecture may limit its utility in complex enzymatic inhibition but enhance metabolic stability.
Critical Analysis of Research Findings
- Anti-inflammatory Potential: The target compound’s structural proximity to Compound 1 suggests promise, but its ulcerogenic profile must be empirically validated.
- Metabolic Stability : Butanamide linkers (as in the target compound and Compound 2) may improve oral bioavailability compared to shorter-chain analogues.
- Safety: Quinazolinones with acetamide/butanamide substituents generally exhibit lower gastrointestinal toxicity than aspirin, making them candidates for long-term use .
Biological Activity
N-[3-(acetylamino)phenyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide, a compound with significant biological activity, has garnered attention in various fields of research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes both an acetamide and a quinazolinone moiety. Its molecular formula is with a molecular weight of approximately 368.34 g/mol. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor, particularly targeting histone deacetylases (HDACs), which play a crucial role in gene expression regulation. By inhibiting HDACs, the compound can induce apoptosis in cancer cells and exhibit anti-inflammatory properties.
Biological Activity and Therapeutic Applications
The compound has shown promising results in various biological assays:
- Anticancer Activity : Studies have indicated that this compound can inhibit the growth of several cancer cell lines, including lung carcinoma and breast cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis through HDAC inhibition .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | HDAC inhibition, apoptosis induction |
| Anti-inflammatory | Reduction in cytokine levels | Modulation of inflammatory pathways |
| Neuroprotection | Protection against oxidative stress | Antioxidant activity |
Case Studies
- Study on Lung Carcinoma Cells : A study published in 2015 evaluated the effects of this compound on lung carcinoma cells. The results showed a significant reduction in cell viability and increased apoptosis rates compared to control groups .
- Inflammatory Response Modulation : Another study investigated the compound's effects on macrophage activation, revealing that it reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential use in inflammatory conditions.
- Neuroprotective Study : Research conducted on neuronal cell lines indicated that treatment with this compound led to decreased levels of reactive oxygen species (ROS), suggesting its role as an antioxidant agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
